2-(Benzo[d]thiazol-2-ylthio)-N'-(furan-2-ylmethylene)acetohydrazide
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Overview
Description
2-(Benzo[d]thiazol-2-ylthio)-N’-(furan-2-ylmethylene)acetohydrazide is a complex organic compound that features a benzo[d]thiazole moiety linked to a furan ring through an acetohydrazide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-N’-(furan-2-ylmethylene)acetohydrazide typically involves the following steps:
Formation of Benzo[d]thiazole Intermediate: The initial step involves the synthesis of the benzo[d]thiazole intermediate. This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.
Thioether Formation: The benzo[d]thiazole intermediate is then reacted with an appropriate alkyl halide to form the thioether linkage.
Hydrazide Formation: The thioether is then converted to the corresponding acetohydrazide by reacting with hydrazine hydrate.
Condensation with Furan-2-carbaldehyde: Finally, the acetohydrazide is condensed with furan-2-carbaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]thiazol-2-ylthio)-N’-(furan-2-ylmethylene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole and furan rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the thiazole and furan rings.
Reduction: Reduced forms of the hydrazide and thiazole moieties.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the rings.
Scientific Research Applications
2-(Benzo[d]thiazol-2-ylthio)-N’-(furan-2-ylmethylene)acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is studied for its photophysical properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: The compound’s interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-(Benzo[d]thiazol-2-ylthio)-N’-(furan-2-ylmethylene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]thiazol-2-yl)phenol: Known for its luminescent properties and used in optoelectronic applications.
2-(Benzo[d]thiazol-2-ylthio)succinic acid: Studied for its potential as a corrosion inhibitor and in materials science.
Ethyl 2-(benzo[d]thiazol-2-yl)acetate: Used in organic synthesis and as an intermediate in the production of more complex molecules.
Uniqueness
2-(Benzo[d]thiazol-2-ylthio)-N’-(furan-2-ylmethylene)acetohydrazide is unique due to its combination of a benzo[d]thiazole and furan moiety linked through an acetohydrazide bridge. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
303107-49-5 |
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Molecular Formula |
C14H11N3O2S2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-furan-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C14H11N3O2S2/c18-13(17-15-8-10-4-3-7-19-10)9-20-14-16-11-5-1-2-6-12(11)21-14/h1-8H,9H2,(H,17,18)/b15-8+ |
InChI Key |
NDDBMCLOJKONSH-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=CC=CO3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CC=CO3 |
Origin of Product |
United States |
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